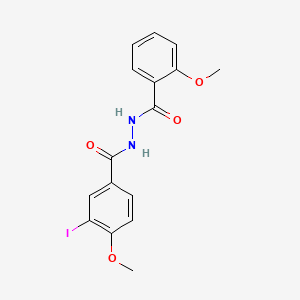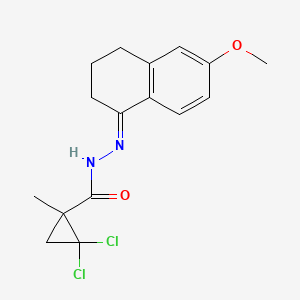![molecular formula C18H24ClNO4 B4839724 2-{[4-(2-hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B4839724.png)
2-{[4-(2-hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride
説明
2-{[4-(2-hydroxyethoxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMXB-A, and it belongs to the family of α7 nicotinic acetylcholine receptor agonists. DMXB-A has been shown to have various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.
作用機序
DMXB-A acts as an agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. DMXB-A has been shown to enhance the activity of the α7 receptor, leading to increased calcium influx and downstream signaling.
Biochemical and Physiological Effects
DMXB-A has been shown to have various biochemical and physiological effects, including anti-inflammatory, neuroprotective, and cognitive-enhancing effects. DMXB-A has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. In addition, DMXB-A has been shown to protect neurons from oxidative stress and reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. DMXB-A has also been shown to improve cognitive function and memory in animal models of cognitive impairment.
実験室実験の利点と制限
One of the main advantages of DMXB-A for lab experiments is its high potency and selectivity for the α7 receptor. This allows for precise modulation of the receptor activity, which is important for studying the downstream signaling pathways and physiological effects. However, DMXB-A has some limitations for lab experiments, such as its low solubility in aqueous solutions and its potential toxicity at high doses. These limitations can be overcome by using appropriate solvents and optimizing the dose and administration route.
将来の方向性
There are several future directions for research on DMXB-A. One area of research is the development of more potent and selective α7 receptor agonists, which may have improved therapeutic efficacy and reduced toxicity. Another area of research is the investigation of the downstream signaling pathways and physiological effects of α7 receptor activation, which may lead to the identification of new therapeutic targets. Finally, the clinical development of DMXB-A and other α7 receptor agonists for the treatment of neurological disorders is an important direction for future research.
科学的研究の応用
DMXB-A has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. DMXB-A has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In addition, DMXB-A has been shown to improve cognitive function and reduce psychotic symptoms in animal models of schizophrenia.
特性
IUPAC Name |
2-[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylamino]-1-phenylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4.ClH/c1-22-18-11-14(7-8-17(18)23-10-9-20)12-19-13-16(21)15-5-3-2-4-6-15;/h2-8,11,16,19-21H,9-10,12-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZUXKXCEXTMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-(2-methoxyphenyl)-N~1~-[2-(methylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4839641.png)

![1-(1-adamantyl)-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4839652.png)
![N-1,3-benzodioxol-5-yl-2-cyano-3-[4-(methylthio)phenyl]acrylamide](/img/structure/B4839657.png)

![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-chlorophenyl)thiourea](/img/structure/B4839677.png)

![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B4839685.png)

![5,6-dimethyl-3-(2-oxo-2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4839697.png)

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4839713.png)

![methyl 5-(1,3-benzodioxol-5-yl)-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4839746.png)